1-Chloro-6-cyclopropyl-8-fluoroisoquinoline
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Overview
Description
Preparation Methods
The synthesis of 1-Chloro-6-cyclopropyl-8-fluoroisoquinoline involves several steps, typically starting with the cyclization of a precursor bearing a pre-fluorinated benzene ring . The synthetic route can be categorized into three main approaches:
Direct Fluorination: Introduction of fluorine onto the isoquinoline ring.
Cyclization: Construction of a fused pyridine ring via cyclization.
Simultaneous Installation: Installation of an isoquinoline framework and a fluorine substituent simultaneously.
Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-6-cyclopropyl-8-fluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
1-Chloro-6-cyclopropyl-8-fluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-6-cyclopropyl-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-6-cyclopropyl-8-fluoroisoquinoline can be compared with other fluorinated isoquinolines, such as:
- 1-Chloro-8-fluoroisoquinoline
- 6-Cyclopropyl-8-fluoroisoquinoline
- 1-Chloro-6-cyclopropylisoquinoline
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-chloro-6-cyclopropyl-8-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-12-11-8(3-4-15-12)5-9(6-10(11)14)7-1-2-7/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMWDKFFXWZIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C3C(=C2)C=CN=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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